

8-Aminoquinolin-4-ol solubility and stability profile

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Compound of Interest

Compound Name: 8-Aminoquinolin-4-ol

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An In-Depth Technical Guide to the Solubility and Stability Profile of **8-Aminoquinolin-4-ol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of **8-Aminoquinolin-4-ol** (also known as 8-amino-4-quinolinol). As a quinoline derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, serving as a key scaffold for therapeutic agents, particularly in areas like antimalarial research.[1][2] Understanding its solubility and stability is a critical first step in preformulation studies, ensuring that subsequent development of dosage forms and preclinical evaluations are built on a solid foundation.[3]

Core Physicochemical Properties

The inherent solubility and stability of a molecule are dictated by its fundamental physicochemical characteristics. **8-Aminoquinolin-4-ol** is a derivative of quinoline, featuring an amino group at the 8-position and a hydroxyl group at the 4-position, which significantly influence its properties.[1]

Property	Value/Description	Source
Molecular Formula	C ₉ H ₈ N ₂ O	[1]
Molecular Weight	160.17 g/mol	[1]
Appearance	Typically a crystalline solid	[4]
pKa Values	The amino group at position 8 imparts basicity, while the hydroxyl group at position 4 is weakly acidic. The quinoline nitrogen also has a pKa. Precise experimental values for 8-Aminoquinolin-4-ol are not readily available, but can be estimated based on related structures. For the parent 8-aminoquinoline, the pKa of the quinoline nitrogen is around 8.36.[5] The hydroxyl group's acidity and the amino group's basicity are critical for pH-dependent solubility.	[5]
Classification	Organic compound belonging to the quinoline family.	[1]

Solubility Profile

The ability to achieve sufficient concentration in solution is paramount for both biological activity and formulation. The solubility of **8-Aminoquinolin-4-ol** is highly dependent on the nature of the solvent and, most critically, the pH of aqueous media.

Aqueous and pH-Dependent Solubility

Like many aminoquinolines, **8-Aminoquinolin-4-ol** is expected to have low intrinsic solubility in pure water.[6] However, its solubility is significantly influenced by pH due to the presence of ionizable amino and hydroxyl groups.[6][7]

- In Acidic Conditions (Low pH): The amino group and the quinoline ring nitrogen will become protonated. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions.[6][8]
- In Basic Conditions (High pH): As the pH increases, the molecule will be deprotonated to its neutral or free base form, leading to an exponential decrease in aqueous solubility.[3]

This pH-solubility relationship is a cornerstone of preformulation. For orally administered drugs, it dictates how solubility will change through the varying pH environments of the gastrointestinal tract.[9][10]

Solubility in Organic Solvents

8-Aminoquinolin-4-ol is generally soluble in polar organic solvents. This is a common characteristic for quinoline derivatives and is essential for laboratory work, including synthesis, purification, and the preparation of stock solutions for biological assays.[6][11]

- Commonly Used Solvents: Ethanol, Dimethyl Sulfoxide (DMSO).[6]

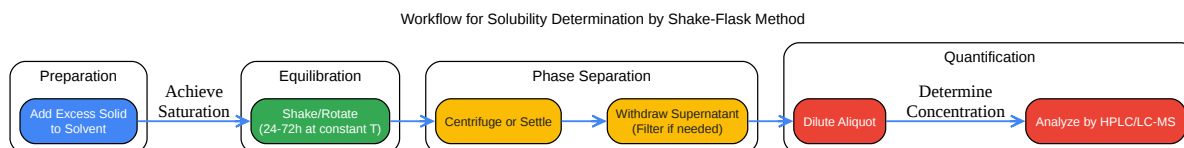
Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure the solution reaches saturation, providing a true measure of equilibrium solubility under defined conditions (e.g., temperature, pH).

Methodology:

- Preparation: Add an excess amount of solid **8-Aminoquinolin-4-ol** to a series of vials containing the desired solvent system (e.g., purified water, various pH buffers, or organic solvents). The excess solid is critical to ensure saturation is achieved.
- Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.
- **Sampling:** Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 μm PVDF) may be necessary.
- **Quantification:** Dilute the aliquot with a suitable solvent and determine the concentration of **8-Aminoquinolin-4-ol** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).^{[12][13]}
- **Calculation:** The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.



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Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH and FDA.^{[14][15]} Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than accelerated stability testing.^[16] The purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.^{[15][17]}

Potential Degradation Pathways

The structure of **8-Aminoquinolin-4-ol** suggests several potential routes for degradation.

- **Hydrolytic Degradation:** The quinoline ring system is generally stable.^[18] However, extreme pH conditions can catalyze reactions. The stability of the compound should be evaluated in acidic, basic, and neutral aqueous media.^[7]
- **Oxidative Degradation:** Aminoquinolines are susceptible to oxidation.^{[19][20]} The amino group can be a primary site for oxidative reactions, potentially leading to the formation of colored degradation products.^[21] This pathway is particularly relevant as it can mimic metabolic processes in vivo.^[22]
- **Photodegradation:** Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions. ICH Q1B guidelines detail the requirements for photostability testing, which involves exposing the compound to a specific illumination intensity.^{[23][24]}
- **Thermal Degradation:** High temperatures can provide the activation energy for decomposition.^[25] Solid-state thermal stability is crucial for determining appropriate storage and handling conditions.

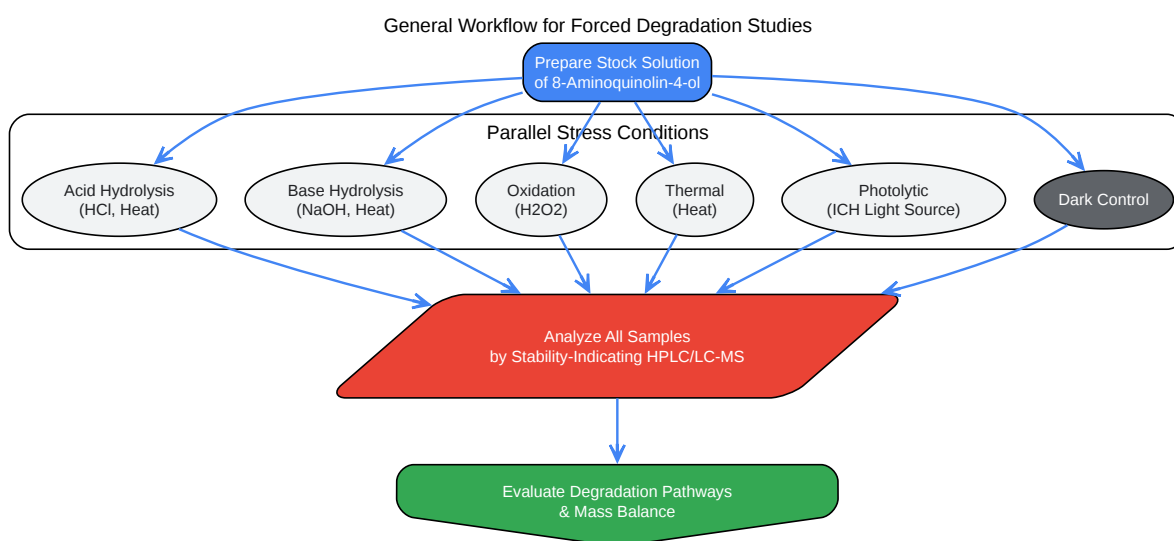
Experimental Protocol: Forced Degradation Studies

A systematic approach is required to evaluate stability under various stress conditions. A validated, stability-indicating HPLC method is essential for separating the parent compound from any potential degradants.

General Workflow:

- **Stock Solution Preparation:** Prepare a stock solution of **8-Aminoquinolin-4-ol** in a suitable solvent (e.g., a mixture of methanol and acetonitrile).^[11]
- **Stress Conditions (run in parallel):**
 - **Acid Hydrolysis:** Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

- Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.
- Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation (Solution): Heat the stock solution (in a neutral solvent) at an elevated temperature (e.g., 70°C).
- Thermal Degradation (Solid): Expose the solid powder to dry heat in an oven.
- Photodegradation: Expose the stock solution and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[\[23\]](#)
- Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.
- Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
- Data Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new impurity peaks. Mass balance should be calculated to ensure that all degradants are accounted for.



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References

- 1. Buy 8-Aminoquinolin-4-ol (EVT-396433) | 53867-95-1 [evitachem.com]
- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]
- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. library.dphen1.com [library.dphen1.com]
- 18. benchchem.com [benchchem.com]
- 19. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B [mdpi.com]
- 23. bfarm.de [bfarm.de]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates [mdpi.com]

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